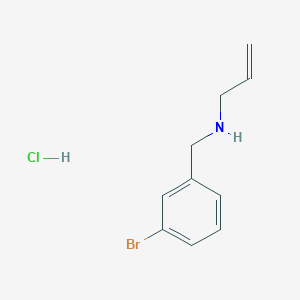

![molecular formula C16H9Cl2NOS B3009767 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 320422-48-8](/img/structure/B3009767.png)

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile" is a chemical entity that appears to be related to various heterocyclic compounds and their synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be useful in understanding the context of the compound .

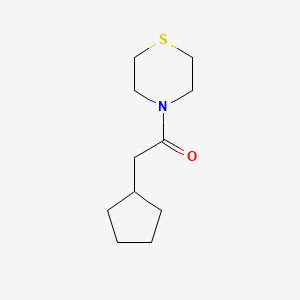

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of synthons, which are reactive building blocks. For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon has been demonstrated for the synthesis of five and six-membered heterocycles, including benzothiophene derivatives . Similarly, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its derivatives has been reported, which are potential precursors for conducting polymers . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

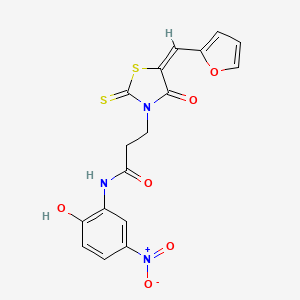

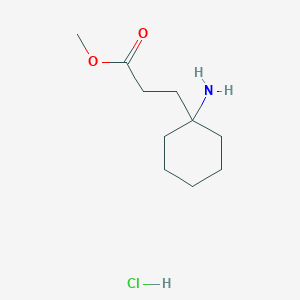

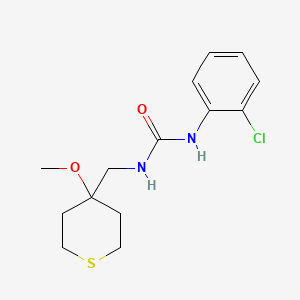

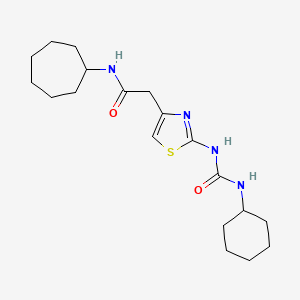

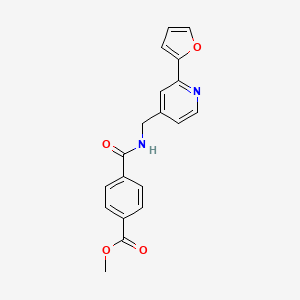

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was established using these techniques . Additionally, X-ray crystallography has been employed to determine the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, revealing details such as dihedral angles and intermolecular interactions . These methods would be applicable for the molecular structure analysis of "3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile".

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from the reactions they undergo. For instance, the synthesis of a natural product involving regioselective O-demethylation of aryl methyl ethers has been described . The synthesis of benzo[f]chromene derivatives in aqueous media also provides insights into the reactivity of similar heterocyclic compounds . These reactions could shed light on the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the synthesis and characterization of thiophene derivatives suggest properties that could be useful in electronic materials . The detailed characterization of a pyridine-carbonitrile derivative, including its crystal structure, provides information on its physical properties and the types of intermolecular interactions it may participate in . These studies can help predict the properties of "3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile".

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

The research in this area mainly focuses on the synthesis and crystal structure of derivatives similar to 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile. For instance, a study by Moustafa and Girgis (2007) delved into the synthesis of related compounds and detailed their crystal structure using X-ray data, highlighting the importance of understanding the molecular configuration in drug development and material science (Moustafa & Girgis, 2007).

Cytotoxic Activity and Molecular Docking

El Gaafary et al. (2021) explored the cytotoxic activity of a similar compound against various cancer cell lines. This research is crucial for developing new therapeutic agents. Additionally, their study included molecular docking to analyze the interaction with biological targets, which is essential for drug design (El Gaafary et al., 2021).

Antitumor and Tyrosine Kinase Receptor Inhibition

El-Agrody et al. (2022) synthesized a related compound and assessed its antiproliferative profile against various cancer cell lines. They also examined its efficacy in inhibiting specific kinases, providing valuable insights for cancer therapy (El-Agrody et al., 2022).

Antimicrobial Activity

Okasha et al. (2022) investigated the antimicrobial activity of a similar compound. Their findings are significant for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Okasha et al., 2022).

Eigenschaften

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NOS/c17-12-6-5-10(7-13(12)18)9-20-16-11-3-1-2-4-14(11)21-15(16)8-19/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKWHPGCSMQCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)